molecular formula C39H50O20 B13920010 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B13920010
M. Wt: 838.8 g/mol
InChI Key: OKHNHLLCQFISIQ-YXQBBPMXSA-N
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Description

The compound 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic molecule characterized by multiple hydroxyl groups, methoxyphenyl, and chromen-4-one structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one structures. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems may involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives and glycosylated flavonoids. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C39H50O20

Molecular Weight

838.8 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39?/m0/s1

InChI Key

OKHNHLLCQFISIQ-YXQBBPMXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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